
2-Methylidenethiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenethiirane is an organic compound with the molecular formula C3H4S. It is a member of the thiirane family, which are three-membered cyclic sulfides. This compound is characterized by the presence of a methylene group (CH2) attached to the thiirane ring, making it a unique structure in the realm of sulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylidenethiirane can be synthesized through various methods. One common approach involves the reaction of methylene iodide with sodium sulfide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired thiirane compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methylidenethiirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the methylene group or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiirane derivatives.
Scientific Research Applications
2-Methylidenethiirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylidenethiirane involves its reactivity with nucleophiles. The methylene group and the sulfur atom in the thiirane ring are both reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry and biological studies to understand reaction mechanisms and develop new compounds.
Comparison with Similar Compounds
Similar Compounds
Thiirane: The parent compound without the methylene group.
2-Methylthiirane: A similar compound with a methyl group instead of a methylene group.
Oxirane: The oxygen analog of thiirane.
Uniqueness
2-Methylidenethiirane is unique due to the presence of the methylene group, which imparts different reactivity compared to other thiirane derivatives. This makes it a valuable compound in synthetic chemistry and various applications.
Properties
CAS No. |
64251-85-0 |
|---|---|
Molecular Formula |
C3H4S |
Molecular Weight |
72.13 g/mol |
IUPAC Name |
2-methylidenethiirane |
InChI |
InChI=1S/C3H4S/c1-3-2-4-3/h1-2H2 |
InChI Key |
BTOWYENYYXRZMV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



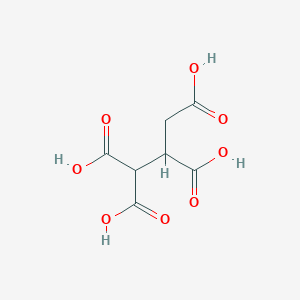
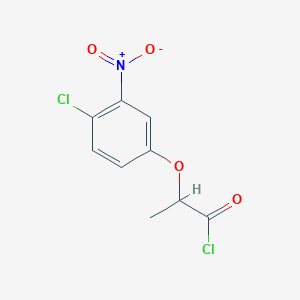
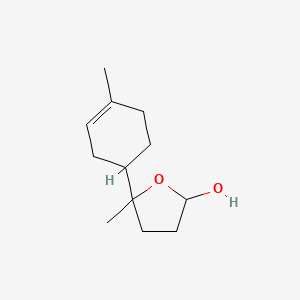
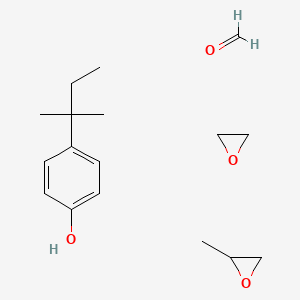
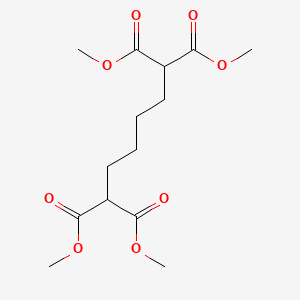


![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)


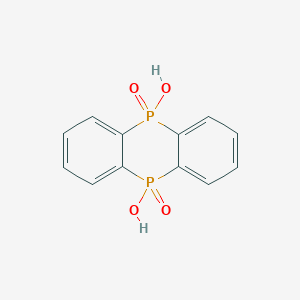

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)
